molecular formula C14H21N3O3S B8125098 7-azidoheptyl 4-methylbenzenesulfonate

7-azidoheptyl 4-methylbenzenesulfonate

Cat. No.: B8125098
M. Wt: 311.40 g/mol
InChI Key: IFKZMKXZGOMMTN-UHFFFAOYSA-N
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Description

7-azidoheptyl 4-methylbenzenesulfonate is an organic compound that features a sulfonic acid ester group attached to a toluene ring and an azido group linked to a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 7-azidoheptyl ester typically involves the esterification of toluene-4-sulfonic acid with 7-azidoheptanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of toluene-4-sulfonic acid 7-azidoheptyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-azidoheptyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The toluene ring can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of amines or other substituted derivatives.

    Reduction: Conversion of the azido group to an amine.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

7-azidoheptyl 4-methylbenzenesulfonate has several applications in scientific research:

    Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for subsequent click chemistry reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 7-azidoheptyl ester involves the reactivity of the azido group and the sulfonic acid ester moiety. The azido group can undergo click chemistry reactions with alkynes to form triazoles, which are stable and bioorthogonal. The sulfonic acid ester group can participate in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Toluene-4-sulfonic acid 7-bromoheptyl ester: Similar structure but with a bromo group instead of an azido group.

    Toluene-4-sulfonic acid 7-hydroxyheptyl ester: Contains a hydroxy group instead of an azido group.

    Toluene-4-sulfonic acid 7-iodoheptyl ester: Features an iodo group in place of the azido group.

Uniqueness

7-azidoheptyl 4-methylbenzenesulfonate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The azido group is particularly valuable for its ability to form stable triazole linkages, which are useful in various scientific and industrial applications.

Properties

IUPAC Name

7-azidoheptyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-13-7-9-14(10-8-13)21(18,19)20-12-6-4-2-3-5-11-16-17-15/h7-10H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKZMKXZGOMMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

TsCl (955 mg, 5.0 mmol) and pyridine (435 μL, 5.4 mmol) were added to a solution of 7-azidoheptanol (700 mg, 4.5 mmol) in CH2Cl2 (5 mL). The solution was stirred for 18 h at r.t. The solution was diluted with EtOAc (20 mL) and washed with 5% aqueous KHSO4 solution, sat. aqueous NaHCO3 solution and pH 7 phosphate buffer. The org. layer was concentrated and the residue was treated with water (10 mL) for 4 h to hydrolyse excess TsCl. The mixture was diluted with EtOAc (20 mL), washed with aqueous NaHCO3, dried (Na2SO4), and filtered. Concentration under reduced pressure yielded 7-azidoheptyltosylate (920 mg, 66%). The product was pure enough for further reactions.
Name
Quantity
955 mg
Type
reactant
Reaction Step One
Quantity
435 μL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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